molecular formula C24H17N3O B11085098 4-{(E)-2-[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]ethenyl}benzonitrile

4-{(E)-2-[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]ethenyl}benzonitrile

Cat. No.: B11085098
M. Wt: 363.4 g/mol
InChI Key: FEBMJCQALMBEDL-NTCAYCPXSA-N
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Description

4-{(E)-2-[3-(4-METHYLPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]-1-ETHENYL}BENZONITRILE is a complex organic compound with a unique structure that includes a quinazolinone core, a methylphenyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-2-[3-(4-METHYLPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]-1-ETHENYL}BENZONITRILE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methylphenylamine with an appropriate aldehyde to form the quinazolinone core. This is followed by a Heck reaction to introduce the ethenyl group, and finally, a nucleophilic substitution to attach the benzonitrile moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-2-[3-(4-METHYLPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]-1-ETHENYL}BENZONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can be used to replace the benzonitrile moiety with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the quinazolinone core.

Scientific Research Applications

4-{(E)-2-[3-(4-METHYLPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]-1-ETHENYL}BENZONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{(E)-2-[3-(4-METHYLPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]-1-ETHENYL}BENZONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity, while the ethenyl and benzonitrile groups can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .

Properties

Molecular Formula

C24H17N3O

Molecular Weight

363.4 g/mol

IUPAC Name

4-[(E)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]ethenyl]benzonitrile

InChI

InChI=1S/C24H17N3O/c1-17-6-13-20(14-7-17)27-23(15-12-18-8-10-19(16-25)11-9-18)26-22-5-3-2-4-21(22)24(27)28/h2-15H,1H3/b15-12+

InChI Key

FEBMJCQALMBEDL-NTCAYCPXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=C(C=C4)C#N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=C(C=C4)C#N

Origin of Product

United States

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